
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an ether linkage to a 2-methylpropyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and appropriate catalysts.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve this transformation.
Etherification: The final step involves the etherification of the sulfone-containing ring with 2-methylpropyl alcohol. This can be carried out using standard etherification techniques, such as the use of an acid catalyst or a base-promoted reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and scale-up of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other lower oxidation state forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for etherification and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether involves its interaction with specific molecular targets and pathways. The sulfone group and ether linkage play crucial roles in its reactivity and binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether: Similar in structure but with different substituents or functional groups.
Sulfone-containing ethers: Compounds with similar sulfone and ether linkages but different ring structures or side chains.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrothiophene ring, sulfone group, and ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
29568-85-2 |
|---|---|
Fórmula molecular |
C8H16O3S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S/c1-7(2)5-11-8-3-4-12(9,10)6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
IFOWIMXUWXLOPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)
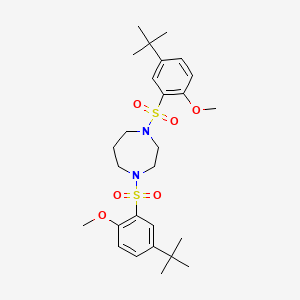

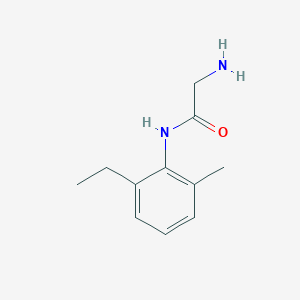
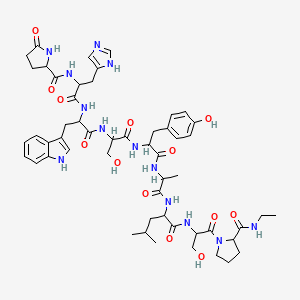
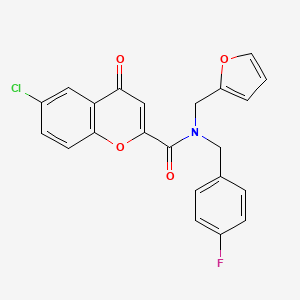
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
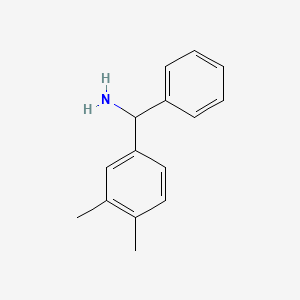

![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)
